molecular formula C18H14Fe B13828906 Bis-(indenyl)iron

Bis-(indenyl)iron

Cat. No.: B13828906
M. Wt: 286.1 g/mol
InChI Key: UOVZYOYBIUAICT-UHFFFAOYSA-N
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Description

Bis-(indenyl)iron, also known as bis(η5-indenyl)iron(II), is an organometallic compound that features two indenyl ligands bound to an iron center. This compound is part of a broader class of metallocenes, which are characterized by their sandwich-like structure where a metal atom is sandwiched between two aromatic ligands. This compound is notable for its unique electronic properties and its ability to undergo various chemical transformations, making it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis-(indenyl)iron typically involves the deprotonation of indene to form the indenyl anion, which is then reacted with an iron halide. A common method is as follows :

    Deprotonation of Indene: Indene is deprotonated using butyl lithium (BuLi) to form lithium indenide. [ \text{C}_9\text{H}_8 + \text{BuLi} \rightarrow \text{LiC}_9\text{H}_7 + \text{BuH} ]

    Formation of this compound: The lithium indenide is then reacted with an iron halide, such as iron(II) chloride, to form this compound. [ 2 \text{LiC}_9\text{H}_7 + \text{FeCl}_2 \rightarrow (\eta^5\text{-C}_9\text{H}_7)_2\text{Fe} + 2 \text{LiCl} ]

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, its industrial production is less common due to the specialized nature of the compound. Industrial methods would likely involve scaling up the laboratory procedures with considerations for cost, yield, and safety.

Chemical Reactions Analysis

Types of Reactions

Bis-(indenyl)iron undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form iron(III) complexes.

    Reduction: It can be reduced to form iron(I) complexes.

    Substitution: Ligands on the iron center can be substituted with other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and halogens.

    Reduction: Reducing agents such as sodium amalgam or lithium aluminum hydride can be used.

    Substitution: Ligand substitution reactions often involve the use of phosphines or other donor ligands.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of iron(III) complexes, while substitution reactions can yield a variety of this compound derivatives with different ligands.

Scientific Research Applications

Bis-(indenyl)iron has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which bis-(indenyl)iron exerts its effects is largely dependent on its ability to undergo η5 to η3 rearrangements. This flexibility allows it to participate in a variety of chemical reactions by stabilizing different intermediates. For example, in catalytic processes, the compound can facilitate the formation and stabilization of reactive intermediates, thereby enhancing the reaction rate .

Comparison with Similar Compounds

Similar Compounds

    Ferrocene: Another well-known metallocene with cyclopentadienyl ligands instead of indenyl ligands.

    Bis-(cyclopentadienyl)iron: Similar to bis-(indenyl)iron but with cyclopentadienyl ligands.

    Bis-(fluorenyl)iron: Features fluorenyl ligands and exhibits different electronic properties.

Uniqueness

This compound is unique due to the presence of indenyl ligands, which provide different electronic and steric properties compared to cyclopentadienyl or fluorenyl ligands. This uniqueness allows this compound to participate in reactions that are not accessible to other metallocenes, making it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C18H14Fe

Molecular Weight

286.1 g/mol

IUPAC Name

1H-inden-1-ide;iron(2+)

InChI

InChI=1S/2C9H7.Fe/c2*1-2-5-9-7-3-6-8(9)4-1;/h2*1-7H;/q2*-1;+2

InChI Key

UOVZYOYBIUAICT-UHFFFAOYSA-N

Canonical SMILES

[CH-]1C=CC2=CC=CC=C21.[CH-]1C=CC2=CC=CC=C21.[Fe+2]

Origin of Product

United States

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